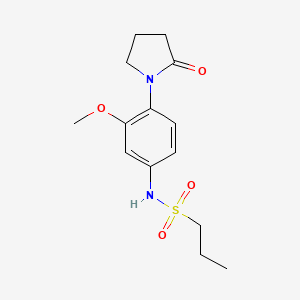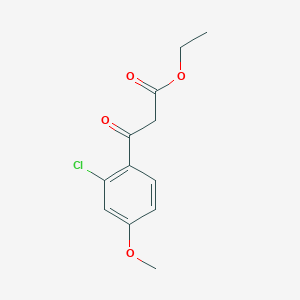![molecular formula C22H22N6O2 B2476990 8-[((1E)-2-phenyl-1-azavinyl)amino]-1,3-dimethyl-7-[(2-methylphenyl)methyl]-1, 3,7-trihydropurine-2,6-dione CAS No. 949407-29-8](/img/no-structure.png)
8-[((1E)-2-phenyl-1-azavinyl)amino]-1,3-dimethyl-7-[(2-methylphenyl)methyl]-1, 3,7-trihydropurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, a description of a compound would include its molecular formula, molecular weight, and structural formula. The structure can provide information about the functional groups present in the molecule, which can give clues about its reactivity and properties.
Synthesis Analysis
This involves looking at how the compound is made. This can include the starting materials used, the type of reactions involved, and the conditions under which the reactions are carried out.Molecular Structure Analysis
This involves examining the 3D structure of the molecule. Techniques such as X-ray crystallography or NMR spectroscopy can be used to determine the arrangement of atoms in the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can provide information about the compound’s reactivity and stability, and can also help to predict how it might behave in different conditions.Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and acidity/basicity (pKa). These properties can provide information about how the compound might behave in different environments.Safety And Hazards
This involves looking at the potential risks associated with handling the compound. This can include toxicity information, flammability, and any precautions that need to be taken when handling the compound.
Direcciones Futuras
This could involve looking at how the compound could be modified to improve its properties, or new applications for the compound that could be explored.
Propiedades
Número CAS |
949407-29-8 |
|---|---|
Nombre del producto |
8-[((1E)-2-phenyl-1-azavinyl)amino]-1,3-dimethyl-7-[(2-methylphenyl)methyl]-1, 3,7-trihydropurine-2,6-dione |
Fórmula molecular |
C22H22N6O2 |
Peso molecular |
402.458 |
Nombre IUPAC |
8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C22H22N6O2/c1-15-9-7-8-12-17(15)14-28-18-19(26(2)22(30)27(3)20(18)29)24-21(28)25-23-13-16-10-5-4-6-11-16/h4-13H,14H2,1-3H3,(H,24,25)/b23-13+ |
Clave InChI |
ZXTABESSHAJOCC-YDZHTSKRSA-N |
SMILES |
CC1=CC=CC=C1CN2C3=C(N=C2NN=CC4=CC=CC=C4)N(C(=O)N(C3=O)C)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



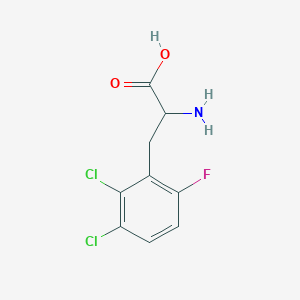
![5-((4-Benzylpiperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2476910.png)
![Prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2476916.png)
![4-{[(4-Methoxy-2-nitrophenyl)sulfonyl]acetyl}morpholine](/img/structure/B2476917.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methylthiazol-4-yl)phenyl)urea](/img/structure/B2476919.png)
![5-(4-fluorobenzyl)-N-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2476920.png)
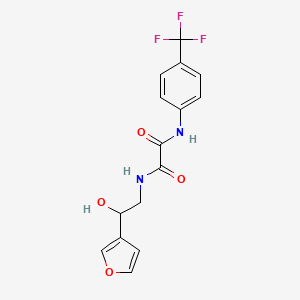
![Spiro[3.4]octan-6-one](/img/structure/B2476922.png)
![3,6-dichloro-N-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]phenyl}pyridine-2-carboxamide](/img/structure/B2476925.png)
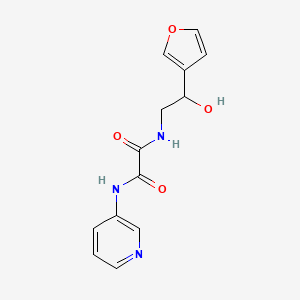
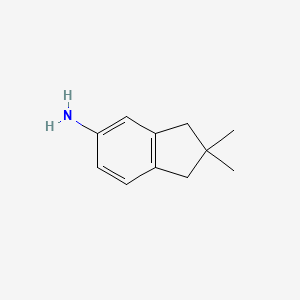
![N-(3-methoxyphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2476928.png)
